Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
Brand Name: Vulcanchem
CAS No.: 109966-65-6
VCID: VC0034300
InChI: InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H
SMILES: CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-]
Molecular Formula: C17H28ClN3O3
Molecular Weight: 357.9 g/mol

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

CAS No.: 109966-65-6

Main Products

VCID: VC0034300

Molecular Formula: C17H28ClN3O3

Molecular Weight: 357.9 g/mol

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride - 109966-65-6

CAS No. 109966-65-6
Product Name Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
Molecular Formula C17H28ClN3O3
Molecular Weight 357.9 g/mol
IUPAC Name diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride
Standard InChI InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H
Standard InChIKey RPNBKFGQZFKPEK-UHFFFAOYSA-N
SMILES CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-]
Canonical SMILES CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-]
Synonyms Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
PubChem Compound 60387
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator